molecular formula C13H18O3 B2743541 Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate CAS No. 207737-02-8

Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate

Cat. No. B2743541
CAS RN: 207737-02-8
M. Wt: 222.284
InChI Key: GZOZJXAZKWJMHP-UHFFFAOYSA-N
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Description

“Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate” is a complex organic compound. It likely contains a benzene ring (a hexagonal ring of carbon atoms) with various functional groups attached, including a tert-butyl group, a hydroxy group, and a methyl benzoate group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through Friedel-Crafts alkylation, a type of electrophilic aromatic substitution . This involves the reaction of an aromatic compound with a carbocation or an alkyl halide .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of various functional groups. The tert-butyl group would consist of a central carbon atom bonded to three methyl groups and the remaining carbon of the main molecule. The hydroxy group would consist of a hydrogen atom bonded to an oxygen atom, which is then bonded to the main molecule. The methyl benzoate group would consist of a carbonyl group (a carbon atom double-bonded to an oxygen atom) bonded to a methoxy group (a carbon atom single-bonded to three hydrogen atoms and an oxygen atom), which is then bonded to the main molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents present. For instance, the hydroxy group could potentially be deprotonated to form a negatively charged oxygen atom, which could then act as a nucleophile in subsequent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, compounds with similar structures often have high solubility due to the presence of polar functional groups .

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the synthesis of compounds with tert-butyl and hydroxybenzoate groups due to their significant antioxidant properties and potential applications in materials science. For instance, compounds like 3,5-di-tert.-butyl-4-hydroxytoluene have been studied for their metabolism in rats and humans, providing insights into their biotransformation which could inform the handling of Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate in biological contexts (Daniel et al., 1968). Furthermore, synthetic pathways involving tert-butyl groups, such as in the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic Acid, highlight the compound's accessibility and potential for modification in research applications (Lai Yi, 2003).

Antioxidant Activity and Pharmacological Potential

Compounds bearing structural similarities to this compound, such as those derived from 2,6-di-tert-butylphenol, have been synthesized and evaluated for their antioxidant activity. For example, novel 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties have shown significant free-radical scavenging ability, indicating the potential of this compound in pharmaceutical applications as an antioxidant (Shakir et al., 2014).

Environmental Impact and Degradation

The environmental fate and behavior of parabens, which share a functional group with this compound, have been extensively reviewed. Studies have demonstrated that despite efficient removal from wastewater, parabens persist in low concentrations in aquatic environments due to continuous introduction. This research underscores the importance of understanding the environmental impact of similar compounds, which may apply to this compound (Haman et al., 2015).

Potential Applications in Corrosion Inhibition

The corrosion inhibition properties of compounds related to this compound have been explored, suggesting applications in protecting metals from corrosion. A study on alkyl esters of 5-carboxybenzotriazole, for example, indicated that such compounds could effectively inhibit copper corrosion, pointing towards potential applications of this compound in materials science and engineering (Bartley et al., 2003).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For instance, if it were a volatile compound, it could potentially pose a risk of flammability .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it were found to have useful pharmaceutical properties, future research could focus on optimizing its synthesis and studying its mechanism of action .

properties

IUPAC Name

methyl 5-tert-butyl-4-hydroxy-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-8-6-11(14)10(13(2,3)4)7-9(8)12(15)16-5/h6-7,14H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOZJXAZKWJMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 5-tert-butyl-4-(2-methoxy-ethoxymethoxy)-2-methyl benzoic acid from Example AAA (20.9 g, 70.5 mmol), MeOH (150 mL), and H2 SO4 (10 mL) was refluxed for 5 hours and stirred overnight at room temperature. The mixture was concentrated by half, diluted with H2O, and extracted with EtOAc. The combined extracts were washed with brine, dried (MgSO4), and concentrated to give the title compound. 1H NMR (CDCl3) δ 1.36 (s, 9 H), 2.48 (s, 3 H), 3.82 (s, 3 H), 6.48 (s, 1 H), 7.87 (s, 1 H).
Name
5-tert-butyl-4-(2-methoxy-ethoxymethoxy)-2-methyl benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
H2 SO4
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 5-tert-butyl-4-(2-methoxy-ethoxymethoxy)-2-methyl benzoic acid from Example AAA (20.9 g, 70.5 mmol), MeOH (150 mL), and H2SO4 (10 mL) was refluxed for 5 hours and stirred overnight at room temperature. The mixture was concentrated by half, diluted with H2O, and extracted with EtOAc. The combined extracts were washed with brine, dried (MgSO4), and concentrated to give the title compound. 1H NMR (CDCl3) δ 1.36 (s, 9 H), 2.48 (s, 3 H), 3.82 (s, 3 H), 6.48 (s, 1 H), 7.87 (s, 1 H).
Name
5-tert-butyl-4-(2-methoxy-ethoxymethoxy)-2-methyl benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

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